

# Spectroscopic Profile of Cyclopropyl Ethenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyl ethenone (also known as cyclopropyl methyl ketone), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and utilization in research and development.

# **Spectroscopic Data Summary**

The key spectroscopic data for cyclopropyl ethenone are summarized in the tables below for easy reference and comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.1	S	3H	-CH₃ (Methyl protons)
~1.8	m	1H	-CH (Cyclopropyl methine proton)
~0.8-1.0	m	4H	-CH <sub>2</sub> - (Cyclopropyl methylene protons)

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment	
~208	C=O (Carbonyl carbon)	
~30	-CH₃ (Methyl carbon)	
~18	-CH (Cyclopropyl methine carbon)	
~10	-CH <sub>2</sub> - (Cyclopropyl methylene carbons)	

Infrared (IR) Spectroscopy

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~2980-3080	Medium	C-H stretch (cyclopropyl)
~2920-2960	Medium	C-H stretch (methyl)
~1700	Strong	C=O stretch (ketone)
~1450	Medium	C-H bend (methyl)
~1020	Medium	C-C stretch (cyclopropyl ring)

## **Mass Spectrometry (MS)**



m/z	Relative Intensity	Assignment
84	High	[M] <sup>+</sup> (Molecular ion)
69	High	[M-CH <sub>3</sub> ] <sup>+</sup>
43	Base Peak	[CH₃CO] <sup>+</sup>
41	High	[C₃H₅] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like cyclopropyl ethenone.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of cyclopropyl ethenone (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube. The spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H NMR). For ¹³C NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

# Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

For liquid samples, the ATR-FTIR method is a common and convenient technique.[2] A small drop of cyclopropyl ethenone is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation by the sample over a typical range of 4000-400 cm<sup>-1</sup>. After the measurement, the crystal is cleaned with a suitable solvent.

### **Electron Ionization Mass Spectrometry (EI-MS)**





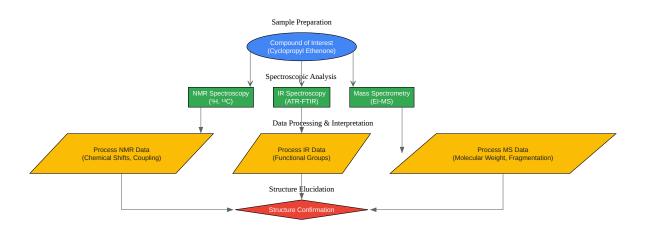


A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]+).[3] This high energy also induces fragmentation of the molecular ion into smaller, characteristic fragment ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion. For ketones like cyclopropyl ethenone, a common fragmentation pattern is alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[4][5]

# Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.





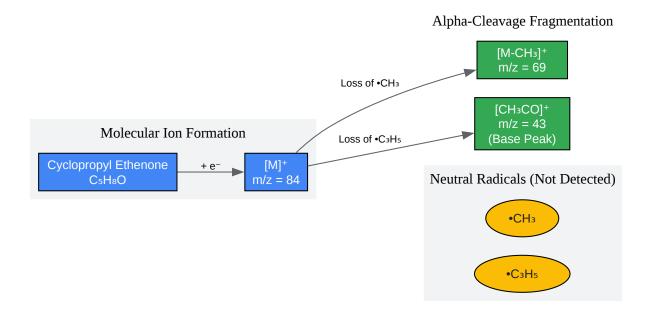
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Caption: General workflow for spectroscopic analysis.

# Mass Spectrometry Fragmentation of Cyclopropyl Ethenone

This diagram visualizes the primary fragmentation pathways of cyclopropyl ethenone under electron ionization.





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Caption: Key fragmentation pathways of cyclopropyl ethenone in EI-MS.

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## References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. agilent.com [agilent.com]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis -MetwareBio [metwarebio.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]







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